2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline
Description
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5/c1-2-8-14(9-3-1)19-15-10-4-5-11-16(15)21-20(22-19)25-23-17-12-6-7-13-18(17)24-25/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEKKKRYEHFNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4N=C5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with phenyl isocyanate can form an intermediate, which upon further reaction with sodium azide and subsequent cyclization, yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-efficiency catalysts, continuous flow reactors, and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Scientific Research Applications
2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: This compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Industrial Chemistry: It serves as a precursor for the synthesis of various functional materials, including corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline involves its interaction with specific molecular targets. In medicinal applications, it can bind to enzymes and receptors, inhibiting their activity and thereby exerting its therapeutic effects. The benzo[d][1,2,3]triazole moiety is known to enhance binding affinity to proteins, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The compound’s activity and applications are influenced by:
- Benzotriazole substituents : Electron-withdrawing or donating groups alter stability and interaction with biological targets.
- Quinazoline modifications : Substitutions at position 4 (e.g., phenyl group) impact planarity, solubility, and binding affinity.
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility : Bulky substituents (e.g., tert-butyl in ) increase hydrophobicity, whereas the quinazoline core may improve water solubility via hydrogen bonding.
- Stability : Benzotriazole derivatives with alkyl groups (e.g., TMP in ) exhibit enhanced thermal and photochemical stability compared to unsubstituted analogues.
Table 2: Physicochemical Comparison
| Property | Target Compound | 5,6-Dichloro-2-phenyl-benzotriazole | Bisoctrizole |
|---|---|---|---|
| Molecular Weight (g/mol) | ~318 (estimated) | 299.7 | 658.9 |
| LogP (Predicted) | ~3.5 | 4.1 | 9.2 |
| UV Absorption (nm) | Not reported | 280–310 | 280–360 (dual peak) |
| Melting Point (°C) | Not reported | 150–155 | >200 |
Biological Activity
2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings on the biological activities of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
The compound's molecular formula is , with a molecular weight of approximately 358.41 g/mol. Its structure features a quinazoline core substituted with a benzo[d][1,2,3]triazole moiety and a phenyl group, which may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance:
- Inhibition Zones : Studies have reported that certain quinazoline derivatives show inhibition zones against various bacterial strains. For example, compounds with triazole moieties demonstrated inhibition zones ranging from 9 mm to 15 mm against Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds were reported between 65 mg/mL and 80 mg/mL against Candida albicans, indicating moderate efficacy compared to standard antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : In vitro tests using the HCT-116 colorectal cancer cell line revealed that certain derivatives exhibited cytotoxicity with IC50 values ranging from 1.184 µM to 9.379 µM. Notably, compounds such as 3c and 3e showed promising results compared to the reference drug cabozantinib .
- Mechanism of Action : The dual inhibition of tyrosine kinases (VEGFR-2 and c-Met) was noted as a mechanism through which these compounds exert their anticancer effects. For instance, compound 3e demonstrated IC50 values of 83 nM and 48 nM against VEGFR-2 and c-Met respectively .
Structure-Activity Relationship (SAR)
The incorporation of various substituents on the quinazoline nucleus appears crucial for enhancing biological activity:
| Compound | Substituent | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 13 | Triazole | 9 | 65 |
| 14a | Oxadiazole | 12 | 70 |
| 14b | Thiadiazole | 13 | 75 |
| 15 | Oxazole | Moderate | Varies |
This table summarizes the relationship between structural modifications and antimicrobial efficacy .
Study on Antimicrobial Efficacy
A recent study synthesized several quinazoline derivatives and assessed their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings indicated that modifications at specific positions on the quinazoline ring significantly influenced antibacterial potency, with some derivatives surpassing traditional antibiotics in effectiveness .
Study on Anticancer Properties
Another investigation focused on the cytotoxic effects of quinazoline derivatives on cancer cell lines. The results highlighted that compounds with specific functional groups not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-(2H-benzo[d][1,2,3]triazol-2-yl)-4-phenylquinazoline?
The synthesis typically involves multi-step reactions, such as refluxing precursor compounds (e.g., substituted benzaldehydes or triazoles) in polar aprotic solvents like acetone or ethanol under acidic or basic conditions. For example, K₂CO₃ is often used as a base to facilitate nucleophilic substitutions, and reaction progress is monitored via TLC. Purification via silica gel column chromatography with hexane/DCM mixtures (8:2 v/v) yields the final product . Similar protocols for quinazoline derivatives highlight the importance of temperature control (reflux conditions) and catalyst selection (e.g., TBHP for oxidative steps) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Critical techniques include:
- ¹H/¹³C NMR : To confirm the integration and chemical environment of protons and carbons, particularly distinguishing aromatic signals from triazole/quinazoline moieties .
- IR Spectroscopy : Identifies functional groups like C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural determination using programs like SHELXL, which refine atomic coordinates against diffraction data .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on analogous benzotriazole derivatives, precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335 risk).
- Emergency Measures : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can computational modeling predict the biological activity and binding mechanisms of this compound?
Molecular docking (e.g., AutoDock Vina) and dynamics simulations (GROMACS) assess interactions with target proteins like NEK7 or PPAR receptors. For example, benzotriazole derivatives exhibit hydrophobic and hydrogen-bonding interactions with NEK2 (binding energy: −10.5 kJ/mol), correlating with experimental anticancer activity . Density Functional Theory (DFT) calculations further predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .
Q. What strategies resolve discrepancies in crystallographic data during structural refinement?
Contradictions in diffraction data (e.g., twinning or disorder) are addressed using:
- SHELXL Features : Restraints for bond lengths/angles, TWIN/BASF commands for twinned crystals, and PART instructions for disordered moieties .
- Validation Tools : R-free values and electron density maps (e.g., Olex2) to ensure model accuracy.
- High-Resolution Data : Synchrotron sources improve resolution (<1.0 Å) for ambiguous regions .
Q. How do solvent polarity and reaction kinetics influence the synthesis of this compound?
Solvent choice (e.g., DMSO vs. acetonitrile) impacts reaction rates and regioselectivity. Polar aprotic solvents stabilize transition states in SNAr reactions, while protic solvents (ethanol) favor condensation steps. Kinetic studies using HPLC or in situ IR spectroscopy reveal optimal reaction times (e.g., 14 hours for complete conversion in acetone) .
Q. What experimental approaches validate the compound's mechanism of action in biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
